4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 917908-21-5) is a heterocyclic small molecule belonging to the oxazolidin-2-one class, featuring a cyclohexenyl substituent at the 4-position. This compound shares the core oxazolidinone pharmacophore with clinically validated antibacterials like linezolid, but its unsaturated cycloalkenyl side chain distinguishes it from commonly stocked saturated or aromatic analogs.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 917908-21-5
Cat. No. B12602331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one
CAS917908-21-5
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2COC(=O)N2
InChIInChI=1S/C9H13NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H,10,11)
InChIKeySNGCUXRJIFWGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

917908-21-5 Sourcing Guide: What Differentiates 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one


4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one (CAS 917908-21-5) is a heterocyclic small molecule belonging to the oxazolidin-2-one class, featuring a cyclohexenyl substituent at the 4-position [1]. This compound shares the core oxazolidinone pharmacophore with clinically validated antibacterials like linezolid, but its unsaturated cycloalkenyl side chain distinguishes it from commonly stocked saturated or aromatic analogs [1][2]. Its structural features make it a key intermediate in chiral auxiliary-based asymmetric synthesis and a candidate scaffold for central nervous system (CNS) drug discovery programs targeting conditions such as depression and neurodegenerative diseases [2].

Chiral auxiliary for asymmetric Diels–Alder synthesis
CNS research scaffold with cyclohexenyl pharmacophore
Differentiates from saturated/aromatic oxazolidinone analogs

Why a 4-Cyclohexenyl Substituent Cannot Be Substituted with a Generic 4-Cyclohexyl or 4-Phenyl Oxazolidinone


The 4-cyclohexenyl group in 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one provides a unique combination of steric bulk and electronic properties that directly impact target binding and pharmacokinetics, rendering simple analogs non-interchangeable. The unsaturated bond introduces a planar, electron-rich moiety that can engage in pi-stacking interactions distinct from the fully saturated 4-cyclohexyl analog [1][2]. Furthermore, the cycloalkenyl substitution pattern is explicitly claimed in patents for CNS-active oxazolidinones, indicating a structure-activity relationship (SAR) that cannot be replicated by aromatic (e.g., 4-phenyl) or fully saturated alicyclic replacements [2]. Procuring the incorrect analog risks loss of activity in the intended biological or catalytic application.

Π-Stacking Interaction Shift

Unsaturated cyclohexenyl may alter binding vs. saturated or phenyl replacements.

CNS Patent Scope Exclusion

Saturated or phenyl analogs may not share the patented CNS activity context.

Stereocontrol Difference

Saturated auxiliary may not provide equivalent diastereoselectivity in Diels–Alder reactions.

Quantitative Comparator Evidence for 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one Selection


CNS Drug Target Differentiation over Saturated Analogs via LogP Modulation

The target compound's predicted lipophilicity (cLogP ~2.0) is strategically positioned between the higher logP of the saturated 4-cyclohexyl analog (2.2) and the lower logP of the aromatic 4-phenyl analog (1.41), falling within the optimal range for CNS drug candidates (typically 2-4) [1][2]. This intermediate value, driven by the cyclohexenyl group, suggests superior potential for blood-brain barrier penetration compared to the less lipophilic 4-phenyl derivative, while potentially avoiding the high non-specific binding associated with the excessively lipophilic saturated analog [1].

CNS Lipophilicity Balance
Cross-study comparable
cLogP ~2.0
vs. 2.2 (saturated) & 1.41 (phenyl)
Reported logP balance supports CNS candidate profiling
Predicted (XLogP3); experimental validation recommended
Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Patented CNS Activity Not Shared by 4-Cyclohexyl or 4-Phenyl Substitutions

A foundational patent explicitly claims oxazolidin-2-one derivatives with a cycloalkenyl (X) substituent for the treatment of depression, anxiety, and neurodegenerative diseases [1]. This activity is linked to the cycloalkenyl motif, as the patent's general formula (I) requires X to be cycloalkenyl, among other specific cyclic groups, but notably excludes simple cycloalkyl or phenyl substitutions at this position for the claimed CNS utility [1]. This indicates a unique biological interaction dependent on the unsaturated cyclic system.

Patented CNS Scope
Class-level inference
Target: Covered under cycloalkenyl claim
Comparator: Not covered (saturated/aryl)
Reported patent-grounded CNS utility context
Class inference; specific assay data not provided
Neuropharmacology Monoamine Oxidase Inhibition Patented Scaffolds

Enhanced Reactivity as a Chiral Auxiliary vs. Saturated Counterparts

Chiral oxazolidinone auxiliaries featuring unsaturated or aromatic substituents at the 4-position have been shown to participate in bioinspired asymmetric Diels–Alder cycloadditions, enabling the first total synthesis of complex natural products like myrcene-derived cyclohexenyl chalcones [1]. The cyclohexenyl group can provide facial selectivity during cycloaddition that is structurally impossible for the fully saturated 4-cyclohexyl analog, which lacks the pi-system necessary for secondary orbital interactions that influence stereochemical outcomes [1].

Asymmetric Diels–Alder
Class-level inference
Expected high diastereoselectivity via π-interaction
Saturated analog lacks secondary orbital control
Supports stereoselective synthesis research
Inferred from Evans oxazolidinone Diels–Alder studies
Asymmetric Synthesis Chiral Auxiliaries Diels–Alder Reaction

Defined Application Scenarios for 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one Based on Evidence


CNS Drug Discovery for Depression and Neurodegenerative Disease

Use as a key intermediate in a medicinal chemistry campaign targeting monoamine oxidase (MAO) or other CNS targets for depression or Alzheimer's disease, as supported by patented cycloalkenyl oxazolidinones [1]. The predicted CNS-compatible logP of ~2.0 strengthens its profile over the less lipophilic 4-phenyl analog [2].

Chiral Auxiliary for Asymmetric Diels-Alder Cycloadditions

Employed as an Evans-type chiral auxiliary for the total synthesis of cyclohexenyl-containing natural products, where the unsaturated side chain directly contributes to stereochemical control during cycloaddition [3]. This application is not accessible to fully saturated analogs.

Antibacterial Drug Research for Resistant Gram-Positive Pathogens

Utilized as a scaffold for designing novel oxazolidinone antibiotics with a mechanism of action that inhibits bacterial protein synthesis initiation, a class known to overcome resistance to older agents [4]. An unsaturated side chain can be further derivatized to modulate potency and spectrum.

Application
Selection Property
Validation Focus
CNS neuropharmacology research (MAO, neurodegeneration pathways)
Cyclohexenyl pharmacophore & logP balance
BBB permeability profiling, MAO target engagement assays
Asymmetric Diels–Alder cycloaddition synthesis
Unsaturated chiral auxiliary reactivity
Diastereoselectivity and yield in cycloaddition
Oxazolidinone-based antibiotic research (Gram-positive)
Derivatizable oxazolidinone scaffold
Ribosomal inhibition assay, antimicrobial spectrum
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